Tert-butyl 2-amino-3,6-difluorobenzoate

Description

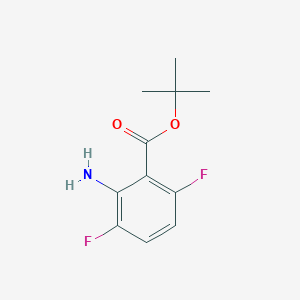

Tert-butyl 2-amino-3,6-difluorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group, an amino substituent at position 2, and fluorine atoms at positions 3 and 6 on the aromatic ring. This compound is part of a broader class of fluorinated aromatic esters, which are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl group enhances steric protection of the ester moiety, improving stability under basic or nucleophilic conditions compared to smaller esters (e.g., methyl or ethyl). The amino group provides a reactive site for further functionalization, while fluorine atoms modulate electronic properties and metabolic stability .

Properties

IUPAC Name |

tert-butyl 2-amino-3,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)8-6(12)4-5-7(13)9(8)14/h4-5H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPVBFGPQVOSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3,6-difluorobenzoate typically involves the esterification of 2-amino-3,6-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3,6-difluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Tert-butyl 2-amino-3,6-difluorobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3,6-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-amino-3,6-difluorobenzoate can be contextualized against three categories of analogs: (1) ester variants of 2-amino-3,6-difluorobenzoic acid, (2) tert-butyl benzoates with differing substituents, and (3) fluorinated aromatic amines with alternative substitution patterns.

Ester Group Variation

Key Compounds :

- Methyl 2-amino-3,6-difluorobenzoate (CAS 1184204-30-5): Molecular weight = 187.15 g/mol, purity = 95% .

- Ethyl 2-amino-3,6-difluorobenzoate: Discontinued commercial product, molecular weight ≈ 201.17 g/mol .

- This compound: Estimated molecular weight ≈ 245.23 g/mol (based on C₁₁H₁₃F₂NO₂).

The tert-butyl ester’s bulkiness reduces hydrolysis rates, making it preferable for multi-step syntheses requiring harsh conditions. Methyl and ethyl esters, while cheaper, are less stable .

Substituent Effects: Bromo vs. Amino Derivatives

Tert-butyl 4-bromo-2,6-difluorobenzoate (CAS 955887-09-9) serves as a structural analog with bromine at position 4 instead of an amino group at position 2. Bromine’s strong electron-withdrawing nature and capacity as a leaving group enable cross-coupling reactions (e.g., Suzuki-Miyaura) , whereas the amino group in the target compound facilitates condensation or nucleophilic reactions (e.g., bisquinazolinone formation in ).

Fluorination Patterns and Electronic Effects

Fluorine’s electronegativity and small size create unique electronic effects. For example:

- Methyl 2-amino-5-chloro-4-methoxybenzoate (): Chlorine and methoxy substituents increase steric hindrance and alter electronic density compared to fluorine.

- 2-Amino-3,5-dibromobenzamide (): Bromine’s polarizability enhances intramolecular charge transfer (ICT) in photophysical studies, while fluorine’s inductive effects may reduce ICT efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.